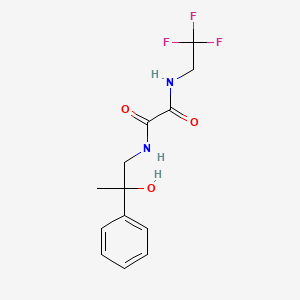

N'-(2-hydroxy-2-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3/c1-12(21,9-5-3-2-4-6-9)7-17-10(19)11(20)18-8-13(14,15)16/h2-6,21H,7-8H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQWBOOUTJRFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-hydroxy-2-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 2,2,2-trifluoroethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of an inert atmosphere, such as nitrogen or argon, and the maintenance of a specific temperature range to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process. Quality control measures, including spectroscopic and chromatographic analysis, are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: N'-(2-hydroxy-2-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups, such as the hydroxy and trifluoroethyl groups, allows for diverse reactivity and the formation of different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

N'-(2-hydroxy-2-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies. In medicine, this compound has potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In industry, it can be utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-2-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylpropyl group may facilitate binding to enzymes or receptors, while the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, such as signal transduction, gene expression, and metabolic pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Analogs :

N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N′-(2,2,2-trifluoroethyl)ethanediamide ():

- Molecular Formula : C₉H₁₅F₃N₂O₃S

- Molecular Weight : 288.28 g/mol

- Substituents : A 2-hydroxy-2-methylpropyl chain with a methylsulfanyl group at position 3.

- Hydrogen Bonding : Amide and hydroxyl groups enable moderate hydrogen bonding.

Target Compound :

- Inferred Molecular Formula : C₁₄H₁₆F₃N₂O₃ (estimated by replacing methylsulfanyl with phenyl in ’s analog).

- Inferred Molecular Weight : ~318.29 g/mol (phenyl adds ~30 g/mol vs. methylsulfanyl).

- Substituents : 2-hydroxy-2-phenylpropyl group increases steric bulk and aromaticity compared to ’s analog.

Phosphoric Triamide Derivative ():

- Molecular Formula : C₈H₁₇ClF₂N₃O₂P

- Molecular Weight : 299.66 g/mol

- Substituents : Chloro-difluoroacetyl and tetraisopropyl groups.

- Hydrogen Bonding : Extensive N–H⋯O and C–H⋯O interactions stabilize its crystal lattice .

Table 1: Structural and Molecular Comparisons

Functional Group Impact

- ’s methylsulfanyl substituent. Analog: Methylsulfanyl introduces sulfur-based nucleophilicity and moderate polarity.

- Trifluoroethyl Group : Present in all analogs, this group contributes to high electronegativity and metabolic stability.

Patent and Solid-State Considerations

highlights the commercial interest in trifluoroethyl-containing compounds for solid-state formulations, suggesting that the target compound may also be explored for crystalline stability or polymorphic forms .

Biological Activity

N'-(2-hydroxy-2-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a unique molecular structure that includes a hydroxy group and a trifluoroethyl moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is , and its molecular weight is approximately 304.27 g/mol. The presence of the hydroxy group enhances its solubility and potential for biological interactions, while the trifluoroethyl group may affect its lipophilicity and membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3N2O3 |

| Molecular Weight | 304.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Interaction : The hydroxy-phenylpropyl group may facilitate binding to specific enzymes or receptors, modulating their activity.

- Signal Transduction : It may influence various signaling pathways by interacting with molecular targets involved in cellular processes.

- Membrane Permeability : The trifluoroethyl group enhances the compound's ability to cross cell membranes, potentially increasing its bioavailability.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators.

- Antitumor Activity : There is emerging evidence supporting its role as a therapeutic agent in cancer treatment, possibly through apoptosis induction in cancer cells.

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems may provide neuroprotective benefits in models of neurodegenerative diseases.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound inhibited the synthesis of pro-inflammatory mediators in macrophage models, suggesting potential applications in treating inflammatory disorders.

- Antitumor Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

- Neuroprotection : Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis of this ethanediamide derivative typically involves multi-step reactions, including:

- Amide coupling : Use coupling agents like EDCI/HOBt or DCC to link the hydroxypropyl and trifluoroethyl moieties.

- Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups (e.g., hydroxyl or trifluoroethyl) .

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product with >95% purity .

Q. Table 1: Synthetic Optimization Parameters

| Step | Key Conditions | Yield Optimization Tips | Evidence Sources |

|---|---|---|---|

| Amide coupling | EDCI/HOBt, DMF, 0°C → RT, 12h | Stoichiometric excess (1.2 eq) | |

| Hydroxypropyl activation | Thionyl chloride, reflux, 2h | Dry solvent to prevent hydrolysis | |

| Final purification | Silica gel chromatography (EtOAc:Hexane 3:7) | Monitor fractions via TLC |

Q. Which analytical techniques are critical for confirming structure and purity?

Methodological Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for hydroxypropyl (δ 1.2–1.8 ppm, multiplet) and trifluoroethyl (δ 3.8–4.2 ppm, quartet) groups.

- ¹⁹F NMR : Confirm trifluoroethyl moiety (δ -70 to -75 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography (if applicable): Resolve bond lengths/angles for hydroxy and amide groups .

- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. Table 2: Analytical Techniques and Key Metrics

| Technique | Purpose | Critical Parameters | Evidence Sources |

|---|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Integration ratios, coupling constants | |

| ¹⁹F NMR | Trifluoroethyl group verification | Chemical shift range | |

| HRMS | Molecular weight validation | Mass accuracy (<5 ppm error) |

Advanced Research Questions

Q. How can contradictions in bioactivity data across assays be resolved?

Methodological Answer:

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to distinguish direct vs. indirect effects .

- Stability testing : Use LC-MS to detect degradation products under assay conditions (e.g., pH 7.4 buffer, 37°C) .

- Dose-response curves : Ensure linearity (R² > 0.95) to rule out solubility issues at higher concentrations .

- Structural analogs : Compare with derivatives lacking hydroxy/trifluoroethyl groups to identify SAR trends .

Q. What computational strategies predict biological target interactions?

Methodological Answer:

- Molecular docking (AutoDock Vina/Glide) : Model binding to kinases or GPCRs using PDB structures (e.g., 6COX for COX-2). Focus on hydrogen bonds (hydroxy group) and hydrophobic pockets (trifluoroethyl) .

- MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) and ligand conformational changes .

- QSAR models : Correlate logP, polar surface area, and IC₅₀ values from PubChem bioassays to refine predictions .

Q. How can unexpected byproducts during synthesis be addressed?

Methodological Answer:

- Real-time monitoring : Use in situ IR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

- Scavenger resins : Add polymer-bound isocyanate to quench excess reagents .

- Byproduct identification : Isolate via preparative HPLC and characterize with NMR/MS to trace mechanistic origins (e.g., over-alkylation) .

Q. What methods compare reactivity with structural analogs?

Methodological Answer:

- Competitive binding assays : Measure IC₅₀ against analogs (e.g., non-fluorinated ethyl derivatives) to quantify fluorine’s electronic effects .

- Kinetic studies : Compare hydrolysis rates (pH 7.4, 37°C) using UV-Vis spectroscopy to assess trifluoroethyl’s stability .

- Computational pairwise analysis : Generate interaction heatmaps (e.g., Schrödinger’s Contact Map) to highlight residue-specific binding differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.